![molecular formula C19H16AsN5O5 B12553553 (2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid CAS No. 185693-01-0](/img/structure/B12553553.png)
(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid is a complex organic compound that features both arsonic acid and azo functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid typically involves a multi-step process. The initial step often includes the preparation of the arsonic acid derivative, followed by the introduction of the azo group through a diazotization reaction. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the arsonic acid group.
Reduction: Reduction reactions may target the azo group, converting it into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the arsonic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsonic acid derivatives with higher oxidation states, while reduction can produce amine derivatives.
Scientific Research Applications
(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its azo functionality.
Mechanism of Action
The mechanism of action of (2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid involves its interaction with specific molecular targets. The arsonic acid group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The azo group may also play a role in its biological activity by undergoing reduction to form active intermediates.
Comparison with Similar Compounds
Similar Compounds
Arsonic Acid Derivatives: Compounds like arsanilic acid share the arsonic acid functionality but lack the azo group.
Azo Compounds: Compounds such as azobenzene contain the azo group but do not have the arsonic acid moiety.
Uniqueness
(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid is unique due to the combination of both arsonic acid and azo functionalities, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
185693-01-0 |
|---|---|
Molecular Formula |
C19H16AsN5O5 |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
[2-[[N-anilino-C-(4-nitrophenyl)carbonimidoyl]diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C19H16AsN5O5/c26-20(27,28)17-8-4-5-9-18(17)22-24-19(23-21-15-6-2-1-3-7-15)14-10-12-16(13-11-14)25(29)30/h1-13,21H,(H2,26,27,28) |
InChI Key |
NAZVPORAHRIUGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=CC=C3[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)

![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
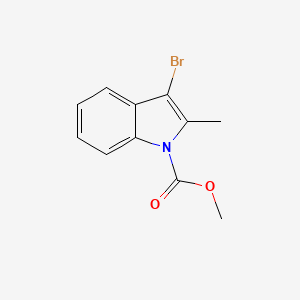
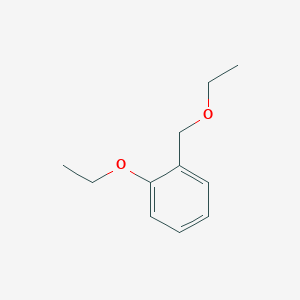
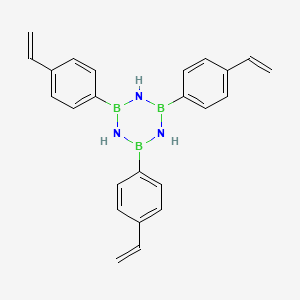
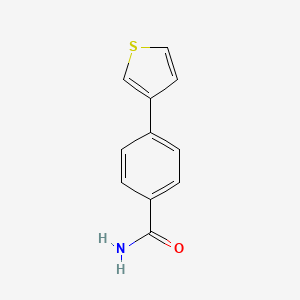


![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)
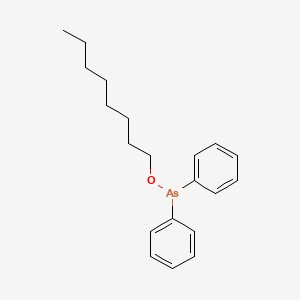
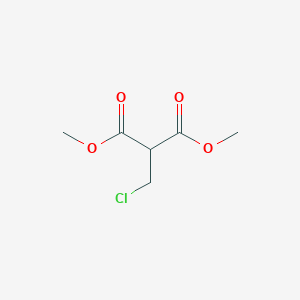
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane](/img/structure/B12553543.png)
